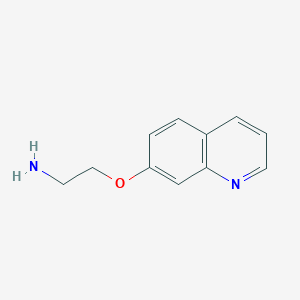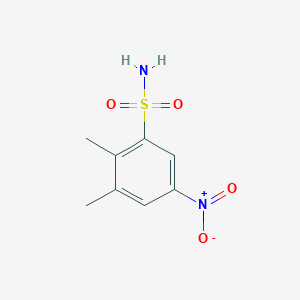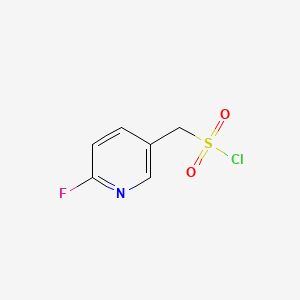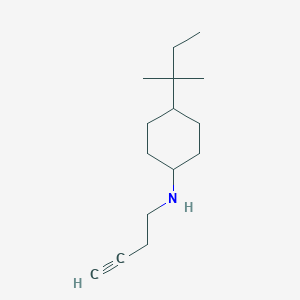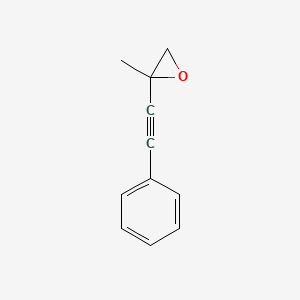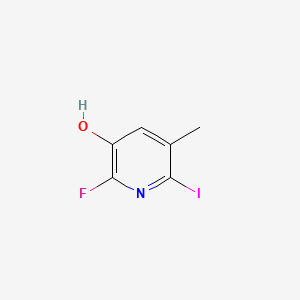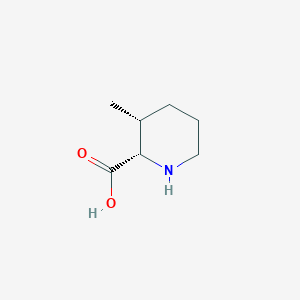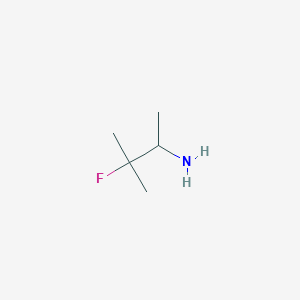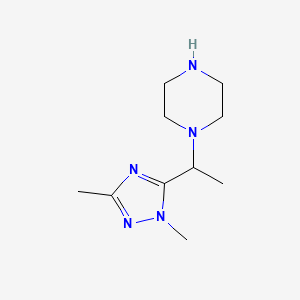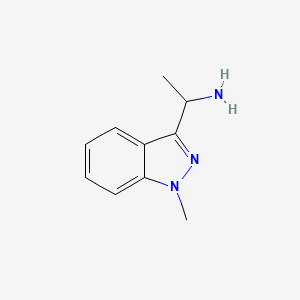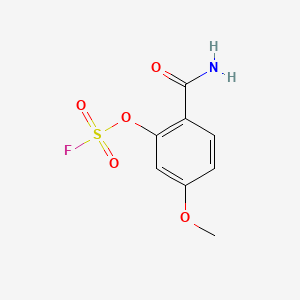
2-Carbamoyl-5-methoxyphenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoyl-5-methoxyphenylfluoranesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a carbamoyl group, a methoxy group, and a fluoranesulfonate group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-5-methoxyphenylfluoranesulfonate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. One common method involves the reaction of 5-methoxyphenylboronic acid with a suitable fluoranesulfonate reagent under Suzuki–Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent. The resulting intermediate is then subjected to carbamoylation using a carbamoyl chloride reagent in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamoyl-5-methoxyphenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoranesulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 2-Hydroxy-5-methoxyphenylfluoranesulfonate.
Reduction: 2-Amino-5-methoxyphenylfluoranesulfonate.
Substitution: 2-Carbamoyl-5-methoxyphenylazide.
Scientific Research Applications
2-Carbamoyl-5-methoxyphenylfluoranesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-5-methoxyphenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in electron-donating interactions, while the fluoranesulfonate group can enhance the compound’s solubility and stability in aqueous environments. These interactions collectively contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
- 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi (zinc chloride) salt: Shares the carbamoyl and methoxy groups but differs in the presence of a diazonium group.
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate : Contains a similar phenyl ring structure but with different substituents.
Uniqueness: 2-Carbamoyl-5-methoxyphenylfluoranesulfonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C8H8FNO5S |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
1-carbamoyl-2-fluorosulfonyloxy-4-methoxybenzene |
InChI |
InChI=1S/C8H8FNO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15-16(9,12)13/h2-4H,1H3,(H2,10,11) |
InChI Key |
QKJGUOYWWLYNKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


